10-去甲紫杉酮

描述

10-Norparvulenone is a fungal metabolite originally isolated from Microsphaeropsis . It has been found to decrease viral sialidase activity in, and increase survival of, MDCK cells infected with the mouse-adapted influenza virus A/PR/8/34 when used at a concentration of 1 µg/ml .

Synthesis Analysis

The total synthesis of 10-Norparvulenone has been achieved using a xanthate-mediated addition-cyclization sequence . This method enables the construction of the alpha-tetralone subunit, which is a key structural feature of 10-Norparvulenone .Molecular Structure Analysis

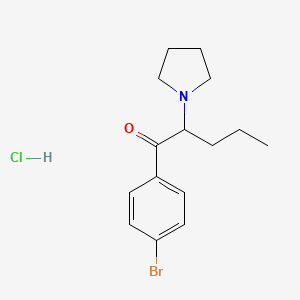

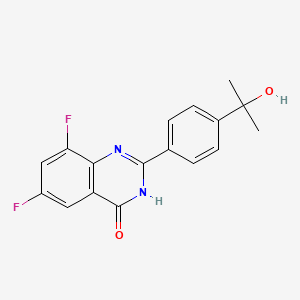

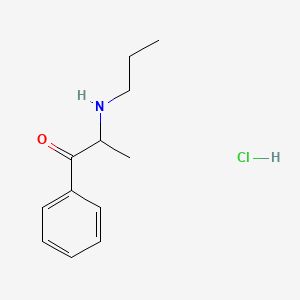

The molecular formula of 10-Norparvulenone is C12H14O5 . Its structure includes a 1(2H)-naphthalenone core with hydroxy, methoxy, and hydroxymethyl substituents .Chemical Reactions Analysis

While specific chemical reactions involving 10-Norparvulenone have not been extensively reported, its synthesis involves a xanthate-mediated addition-cyclization sequence .Physical And Chemical Properties Analysis

10-Norparvulenone is a solid compound with a molecular weight of 238.2 . It is soluble in dichloromethane, DMSO, ethanol, and methanol .科学研究应用

Sure! Here’s a comprehensive analysis of the scientific research applications of 10-Norparvulenone, focusing on six unique applications:

Antiviral Activity

10-Norparvulenone has shown promising antiviral properties, particularly against influenza viruses. It decreases viral sialidase activity and increases the survival rate of MDCK cells infected with the mouse-adapted influenza virus A/PR/8/34 . This makes it a potential candidate for developing new antiviral drugs.

Antimicrobial Properties

This compound has been tested for its antimicrobial activity against various microorganisms. Its effectiveness against a range of bacterial and fungal species highlights its potential as a broad-spectrum antimicrobial agent . This could be particularly useful in developing treatments for infections resistant to conventional antibiotics.

Anti-inflammatory Effects

Research has indicated that 10-Norparvulenone exhibits anti-inflammatory properties. It has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide-stimulated RAW264.7 cells, which is a marker of inflammation . This suggests its potential use in treating inflammatory diseases.

Cytotoxicity and Cancer Research

10-Norparvulenone has been evaluated for its cytotoxic effects on various cancer cell lines. Its ability to induce cell death in these cells suggests that it could be explored further as a potential anticancer agent . This application is particularly significant given the ongoing search for new and effective cancer treatments.

Marine-Derived Natural Product

Isolated from marine-derived fungi, 10-Norparvulenone is part of a broader category of natural products with unique structures and bioactivities . Its marine origin underscores the importance of marine biodiversity in discovering novel compounds with potential therapeutic applications.

Structure-Based Drug Design

Due to its unique chemical structure, 10-Norparvulenone is used in structure-based drug design. Researchers utilize its molecular framework to develop new compounds with enhanced biological activities . This approach can lead to the discovery of more effective drugs with fewer side effects.

作用机制

Target of Action

10-Norparvulenone is a fungal metabolite that primarily targets the influenza virus . It has been found to inhibit the replication of the influenza virus .

Mode of Action

It is known to decrease viral sialidase activity in infected cells . Sialidase is an enzyme that plays a crucial role in the life cycle of the influenza virus, particularly in its ability to infect host cells. By inhibiting this enzyme, 10-Norparvulenone disrupts the virus’s ability to infect and replicate within host cells .

Biochemical Pathways

Given its inhibitory effect on viral sialidase activity, it likely impacts the pathways related to viral entry into host cells and subsequent replication .

Result of Action

The primary result of 10-Norparvulenone’s action is the inhibition of influenza virus replication . This leads to an increase in the survival of infected cells . By inhibiting the virus’s ability to replicate, 10-Norparvulenone can potentially limit the spread of the virus within the host, thereby mitigating the severity of the infection .

属性

IUPAC Name |

4,8-dihydroxy-7-(hydroxymethyl)-6-methoxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-17-10-4-6-8(14)2-3-9(15)11(6)12(16)7(10)5-13/h4,8,13-14,16H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXSUIALRPVXVTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=O)CCC(C2=C1)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201346895 | |

| Record name | (±)-10-Norparvulenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

618104-32-8 | |

| Record name | (±)-10-Norparvulenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the sources of 10-Norparvulenone?

A1: 10-Norparvulenone is a natural product that has been isolated from various fungal species. These include Microsphaeropsis sp. FO-5050 [], Pestalotiopsis photiniae [], Leptosphaerulina chartarum 3608 [], and Pulvinula sp. 11120 [].

Q2: What is the reported biological activity of 10-Norparvulenone?

A2: 10-Norparvulenone has demonstrated anti-influenza virus activity by inhibiting the replication of influenza virus A/PR/8/34 in Madin-Darby canine kidney (MDCK) cells []. It has also shown antifungal activity against Gibberelle zeae, Botrytis cinerea, and Phytophthora nicotianae [].

Q3: Have there been any total syntheses reported for 10-Norparvulenone?

A3: Yes, several total syntheses of (±)-10-norparvulenone have been reported. A notable approach utilizes a xanthate-mediated addition-cyclization sequence for constructing the alpha-tetralone subunit [, ]. This method, starting from commercially available m-methoxyphenol, offers a concise route to the target molecule.

Q4: What is the structure of 10-Norparvulenone?

A4: 10-Norparvulenone contains a tetralone core structure. While the provided abstracts do not provide specific spectroscopic data, they indicate that standard techniques like NMR and HR-ESIMS were used for structural elucidation [].

Q5: Has the environmental impact of 10-Norparvulenone been studied?

A5: The provided research abstracts do not mention any studies on the environmental impact or degradation pathways of 10-Norparvulenone. This information would be crucial for assessing any potential ecological risks associated with the compound.

Q6: What analytical techniques have been used to characterize 10-Norparvulenone?

A7: Researchers have employed various analytical methods to characterize 10-Norparvulenone. These methods include High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy []. These techniques help in determining the molecular weight, formula, and structural details of the compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Adenosine, 5'-[(3-amino-3-carboxypropyl)sulfonyl]-5'-deoxy-, (S)-](/img/structure/B3025885.png)

![alpha1R-[[[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy-d4]hexyl]amino]methyl]-4-hydroxy-1,3-benzenedimethanol, triphenylacetate](/img/structure/B3025887.png)

![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-propan-2-ylhept-5-enamide](/img/structure/B3025889.png)

![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N,N-dimethylhept-5-enamide](/img/structure/B3025891.png)

![(5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenamide](/img/structure/B3025892.png)

![3-[4-[Bis(4-chlorophenyl)methyl]-1-piperazinyl]-1-nitro-1,3-propanedione, 1-oxime](/img/structure/B3025893.png)